molecular formula C10H10BrFO3 B7881079 Ethyl 2-(3-bromo-2-fluorophenoxy)acetate

Ethyl 2-(3-bromo-2-fluorophenoxy)acetate

Cat. No.: B7881079
M. Wt: 277.09 g/mol
InChI Key: MLEMNPQKVXJRKT-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromo-2-fluorophenoxy)acetate is an organic compound with the molecular formula C10H10BrFO3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-bromo-2-fluorophenoxy)acetate typically involves the reaction of 3-bromo-2-fluorophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

3-bromo-2-fluorophenol+ethyl bromoacetateK2CO3,solventethyl 2-(3-bromo-2-fluorophenoxy)acetate\text{3-bromo-2-fluorophenol} + \text{ethyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{solvent}} \text{this compound} 3-bromo-2-fluorophenol+ethyl bromoacetateK2​CO3​,solvent​ethyl 2-(3-bromo-2-fluorophenoxy)acetate

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromo-2-fluorophenoxy)acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Nucleophilic substitution: Formation of substituted phenoxyacetates.

    Oxidation: Formation of quinones or other oxidized phenolic derivatives.

    Reduction: Formation of 2-(3-bromo-2-fluorophenoxy)ethanol.

Scientific Research Applications

Ethyl 2-(3-bromo-2-fluorophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(3-bromo-2-fluorophenoxy)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Ethyl 2-(3-bromo-2-fluorophenoxy)acetate can be compared with other phenoxyacetic acid derivatives, such as:

  • Ethyl 2-(4-bromo-3-fluorophenoxy)acetate
  • Ethyl 2-(3-bromo-5-fluorophenoxy)acetate

These compounds share similar structural features but differ in the position of the substituents on the phenyl ring. The unique substitution pattern of this compound can influence its reactivity and biological activity, making it distinct from its analogs.

Properties

IUPAC Name

ethyl 2-(3-bromo-2-fluorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO3/c1-2-14-9(13)6-15-8-5-3-4-7(11)10(8)12/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEMNPQKVXJRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C(=CC=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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